molecular formula C11H9Cl2N3O2 B11808318 Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11808318
M. Wt: 286.11 g/mol
InChI Key: RFLPTORAPPPZBK-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a dichlorophenyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrazine hydrate to form 2,5-dichlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the esterification of the carboxylic acid group with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dichlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group and the dichlorophenyl group are key functional groups that interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
  • 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
  • 6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile

Uniqueness

Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both amino and dichlorophenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H9Cl2N3O2

Molecular Weight

286.11 g/mol

IUPAC Name

methyl 5-amino-1-(2,5-dichlorophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C11H9Cl2N3O2/c1-18-11(17)7-5-15-16(10(7)14)9-4-6(12)2-3-8(9)13/h2-5H,14H2,1H3

InChI Key

RFLPTORAPPPZBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)Cl)Cl)N

Origin of Product

United States

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